Cas no 5388-21-6 (2-(Methylamino)pyrimidine-5-carboxylic acid)

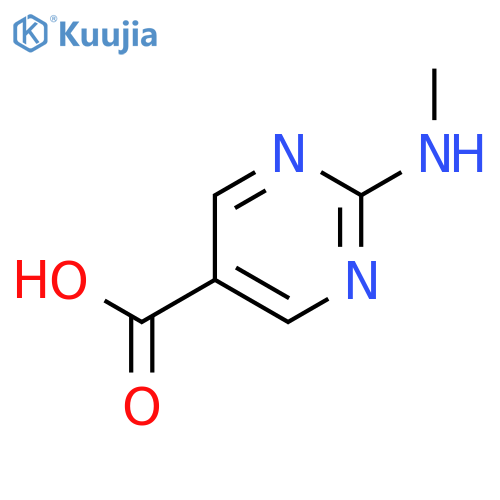

5388-21-6 structure

商品名:2-(Methylamino)pyrimidine-5-carboxylic acid

CAS番号:5388-21-6

MF:C6H7N3O2

メガワット:153.138680696487

MDL:MFCD08146593

CID:1021740

PubChem ID:329775351

2-(Methylamino)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Methylamino)pyrimidine-5-carboxylic acid

- 2-(methylamino)-5-Pyrimidinecarboxylic acid

- 2-Amino-pyrimidine-5-carboxylic acid

- 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL

- 2-Methylamino-pyrimidine-5-carboxylic acid

- 5-Pyrimidinecarboxylic acid, 2-(methylamino)- (7CI,8CI,9CI)

- C6H7N3O2

- 2-(methylamino)pyrimidine-5-carboxylic acid(SALTDATA: FREE)

- 5-Carboxy-2-methylamino-pyrimidin

- 2-(methylamino)pyrimidine-5-carboxylicacid

- 2-Methylaminopyrimidine-5-carboxylic acid

- ASN 16457430

- DWWXWTKPKXGUDC-UHFFFAOYSA-N

- BCP20853

- 7697AB

- AB43554

- AK115951

- BB 0259954

- 5-pyrimidinecarboxylic acid,2-(methylamino)-

- EN300-2982427

- DB-071755

- MFCD08146593

- GS-6294

- SY106613

- AKOS000283861

- H10198

- SCHEMBL186007

- A18873

- 5388-21-6

- CS-0045745

- DTXSID60424708

- 2-(Methylamino)pyrimidine-5-carboxylic acid, AldrichCPR

- XH0741

-

- MDL: MFCD08146593

- インチ: 1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)

- InChIKey: DWWXWTKPKXGUDC-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])N=C(N=C1[H])N([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 153.05400

- どういたいしつりょう: 153.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.1

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.419

- ふってん: 387.4°C at 760 mmHg

- フラッシュポイント: 188.1°C

- 屈折率: 1.642

- PSA: 75.11000

- LogP: 0.28950

2-(Methylamino)pyrimidine-5-carboxylic acid セキュリティ情報

2-(Methylamino)pyrimidine-5-carboxylic acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(Methylamino)pyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB218274- |

2-(Methylamino)-5-pyrimidinecarboxylic acid, 95%; . |

5388-21-6 | 95% | €794.70 | 2023-01-27 | ||

| Chemenu | CM132349-5g |

2-(methylamino)pyrimidine-5-carboxylic acid |

5388-21-6 | 95% | 5g |

$916 | 2021-08-05 | |

| Chemenu | CM132349-1g |

2-(methylamino)pyrimidine-5-carboxylic acid |

5388-21-6 | 95% | 1g |

$262 | 2021-08-05 | |

| eNovation Chemicals LLC | D486749-5g |

2-(methylamino)pyrimidine-5-carboxylic acid |

5388-21-6 | 95% | 5g |

$995 | 2023-05-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BX616-100mg |

2-(Methylamino)pyrimidine-5-carboxylic acid |

5388-21-6 | 97% | 100mg |

552CNY | 2021-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116385-100mg |

2-(Methylamino)pyrimidine-5-carboxylic acid |

5388-21-6 | 97% | 100mg |

¥71.00 | 2024-05-09 | |

| Alichem | A089000658-5g |

2-(Methylamino)pyrimidine-5-carboxylic acid |

5388-21-6 | 95% | 5g |

$960.40 | 2023-09-01 | |

| abcr | AB218274-1g |

2-(Methylamino)-5-pyrimidinecarboxylic acid, 95%; . |

5388-21-6 | 95% | 1g |

€168.30 | 2025-02-17 | |

| Aaron | AR00D94H-100mg |

5-PYRIMIDINECARBOXYLIC ACID, 2-(METHYLAMINO)- (7CI,8CI,9CI) |

5388-21-6 | 96% | 100mg |

$9.00 | 2025-01-24 | |

| Aaron | AR00D94H-250mg |

5-PYRIMIDINECARBOXYLIC ACID, 2-(METHYLAMINO)- (7CI,8CI,9CI) |

5388-21-6 | 96% | 250mg |

$18.00 | 2025-01-24 |

2-(Methylamino)pyrimidine-5-carboxylic acid 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

5388-21-6 (2-(Methylamino)pyrimidine-5-carboxylic acid) 関連製品

- 946706-58-7(2-(ethylamino)pyrimidine-5-carboxylic acid)

- 3167-50-8(2-Aminopyrimidine-5-carboxylic acid)

- 180283-66-3(2-(dimethylamino)pyrimidine-5-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5388-21-6)2-(Methylamino)pyrimidine-5-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):314.0